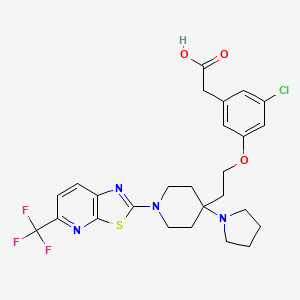
PPAR|A agonist 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPAR|A agonist 9: is a synthetic compound that acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. Agonists of PPARα are primarily used to treat metabolic disorders such as dyslipidemia and hypertriglyceridemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the agonistic activity. This may include alkylation, acylation, or halogenation reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
PPAR|A agonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its agonistic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, affecting the compound’s interaction with PPARα.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
PPAR|A agonist 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PPARα agonists.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting PPARα for various health conditions.
Mecanismo De Acción
PPAR|A agonist 9 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the transcriptional activation or repression of target genes involved in lipid metabolism, inflammation, and energy homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: Another PPARα agonist used to treat hyperlipidemia.
Gemfibrozil: A fibrate drug that also targets PPARα to lower triglyceride levels.
Ciprofibrate: Similar to fenofibrate and gemfibrozil, used for dyslipidemia.
Uniqueness
PPAR|A agonist 9 is unique due to its specific binding affinity and selectivity for PPARα. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other PPARα agonists, potentially offering advantages in terms of efficacy and safety.
Propiedades
Fórmula molecular |
C26H28ClF3N4O3S |
|---|---|
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
2-[3-chloro-5-[2-[4-pyrrolidin-1-yl-1-[5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidin-4-yl]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36) |
Clave InChI |
KAGLXEKIFXHEMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


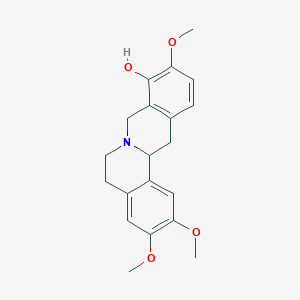



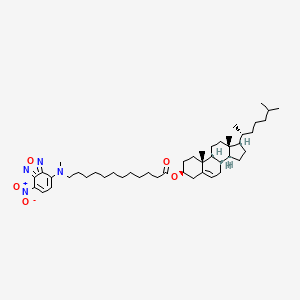

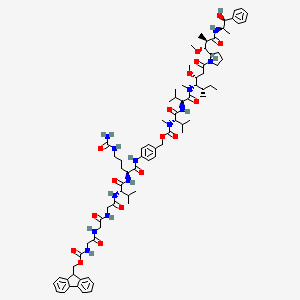
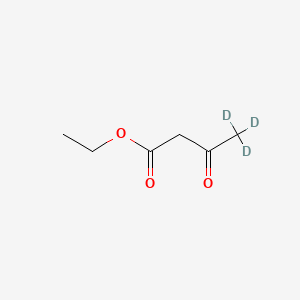
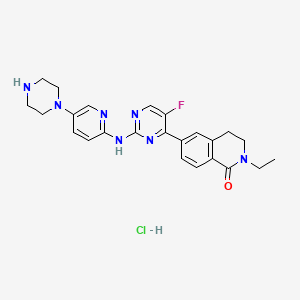
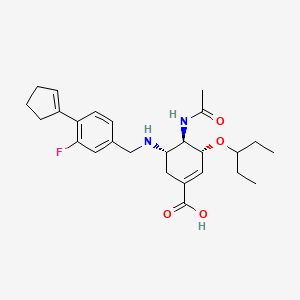

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

